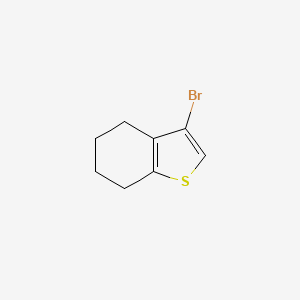

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Analysis of Biologically Active Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which are derived from similar compounds, show prospects for cytostatic, antitubercular, and anti-inflammatory activity. These derivatives have been synthesized and analyzed using high performance liquid chromatography (HPLC), suggesting their potential in medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Molecular Tool Synthesis and Functionalization

3-Bromo-2-(2-chlorovinyl)benzothiophenes have been synthesized as molecular tools, providing access to a library of stereo-defined 2,3-disubstituted benzothiophenes. This process involves efficient bromocyclization and arylations on the C3 atom of these benzothiophenes, demonstrating their versatility in chemical synthesis (Zhao, Alami, & Provot, 2017).

Application in Antimalarial Drug Development

Bromo-benzothiophene carboxamide derivatives, closely related to 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene, have been identified as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase. These compounds have shown significant promise in the development of antimalarial drugs, both in vitro and in vivo (Banerjee et al., 2011).

Electrophilic Substitution Reactions for Derivative Synthesis

Studies on the electrophilic substitution reactions of 3-Methylthieno[2,3-b] and 3,2-b][1]benzothiophen have been conducted. These reactions, including bromination, Vilsmeier-Haack formylation, and Friedel-Crafts acetylation, are crucial for the synthesis of various derivatives of benzothiophenes (Chapman, Hughes, & Scrowston, 1971).

Development of Organic Semiconductors

An unsymmetrical organic semiconductor, 2-bromo-7-butyl[1]benzothieno[3,2-b][1]benzothiophene, related to this compound, has been analyzed for its crystal structure and transistor characteristics. This compound forms a dense head-to-tail herringbone packing, avoiding steric hindrance and indicating its potential in electronic applications (Kadoya et al., 2020).

Mechanism of Action

Target of Action

Thiophene and its derivatives, which include 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function . For instance, some thiophene derivatives have been found to inhibit kinases, which are enzymes that play a key role in signal transduction pathways .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Based on the known effects of thiophene derivatives, it can be inferred that this compound may have a range of potential effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to proteins involved in cellular metabolism, affecting their activity and function . The interactions between this compound and biomolecules are primarily driven by its bromine atom, which can form strong bonds with various functional groups in proteins and enzymes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspases . Additionally, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can inhibit the activity of kinases involved in the mitogen-activated protein kinase pathway, resulting in reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage . These effects are more pronounced in in vitro studies, where cells are continuously exposed to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications . For example, the bromine atom in the compound can facilitate its binding to mitochondrial proteins, leading to its accumulation in the mitochondria .

properties

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYQEDUVSABWTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310427-77-0 |

Source

|

| Record name | 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)

![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)

![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)